1-(4-methanesulfonylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
Description
The compound 1-(4-methanesulfonylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one features a methanesulfonyl-substituted piperazine moiety linked via an ethanone bridge to a 1,3-thiazole ring bearing a phenylamino group. This structure combines electron-withdrawing (methanesulfonyl) and hydrogen-bonding (phenylamino) groups, which may enhance receptor affinity or metabolic stability in pharmacological contexts.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-25(22,23)20-9-7-19(8-10-20)15(21)11-14-12-24-16(18-14)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGOGACHKRABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methanesulfonylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antitumor, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in treating infections, cancer, and inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
- Mechanism of Action : The presence of the thiazole ring is crucial for its antibacterial activity, suggesting that structural modifications can enhance efficacy. Compounds with halogen substitutions on the phenyl ring demonstrated stronger activity against resistant strains .
Antitumor Activity
The antitumor potential of thiazole derivatives has also been explored:
- Cell Line Studies : In vitro tests on various cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation . The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Inflammation plays a critical role in many diseases, and compounds with anti-inflammatory properties are highly sought after:
- Cytokine Inhibition : Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential use in treating inflammatory conditions .
Case Studies
Several case studies have been documented regarding the biological activity of thiazole derivatives:
- Antibacterial Efficacy :
- Antitumor Activity :
- Anti-inflammatory Effects :
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Case Study:
In vitro studies demonstrated that the compound effectively reduced the viability of human cancer cell lines, such as breast and colon cancer cells, at micromolar concentrations. The results suggest a potential role in developing targeted cancer therapies.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in the field of infectious diseases.
Case Study:
A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory effects, suggesting potential use as an antibiotic agent.
Neuropharmacological Effects
There is emerging evidence supporting the neuropharmacological applications of this compound. It may influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects.
Case Study:
Animal models treated with the compound showed reduced anxiety-like behaviors in behavioral tests (e.g., elevated plus maze), indicating potential utility in treating anxiety disorders.
Drug Development
The unique structure of 1-(4-methanesulfonylpiperazin-1-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one makes it an attractive scaffold for drug development. Researchers are exploring modifications to enhance its potency and selectivity for specific targets.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to identify key structural features that contribute to the biological activity of this compound. Understanding these relationships aids in optimizing lead compounds for therapeutic use.
Comparison with Similar Compounds
Piperazine Derivatives with Sulfonyl Groups
- 1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrobromide (): Structural Difference: Replaces methanesulfonyl with a benzyl group on piperazine. Methanesulfonyl groups may enhance electrostatic interactions with charged residues in target proteins .
- 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (): Structural Difference: Substitutes thiazole with tetrazole-thio and uses phenylsulfonyl instead of methanesulfonyl. Implications: Tetrazole’s acidity (pKa ~4.9) could alter binding kinetics compared to thiazole. Phenylsulfonyl groups introduce bulkier aromatic substituents, which may sterically hinder receptor binding but improve thermal stability .
Thiazole vs. Other Heterocyclic Systems
- 1-(Pyrrolidin-1-yl)-2-(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one (): Structural Difference: Replaces piperazine with pyrrolidine and adds a 4-trifluoromethoxy group on the phenylamino ring. The trifluoromethoxy group enhances lipophilicity and metabolic resistance .
- 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one (): Structural Difference: Incorporates a benzofuran-thiazole hybrid instead of phenylamino-thiazole.
Substituent Variations on the Phenylamino Group
- 1-(4-Methylpiperazin-1-yl)-2-{[3-(Methylsulfanyl)phenyl]amino}ethan-1-one (): Structural Difference: Substitutes thiazole with a methylsulfanylphenyl group and uses methylpiperazine instead of methanesulfonylpiperazine. Implications: Methylsulfanyl increases hydrophobicity and may influence oxidative metabolism. Methylpiperazine reduces steric hindrance compared to methanesulfonyl .
Ethanone Side Chain Modifications
- 1-(4-(Chloromethyl)phenyl)-2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one ():
- Structural Difference : Features a chloromethylphenyl group and dimethyl sulfoximine instead of thiazole-piperazine.
- Implications : The chloromethyl group introduces a reactive site for further functionalization. Sulfoximine groups are rare in drug design but may offer unique hydrogen-bonding capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
